An In-depth Technical Guide to 2-(4-(Hydroxymethyl)phenoxy)ethanol: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-(4-(Hydroxymethyl)phenoxy)ethanol: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of 2-(4-(Hydroxymethyl)phenoxy)ethanol (CAS No. 102196-18-9), a bifunctional aromatic glycol ether. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's core chemical properties, structural characteristics, synthetic pathways, and spectroscopic profile. The insights herein are grounded in established chemical principles to facilitate its application as a versatile building block in advanced organic synthesis.
Molecular Identity and Structural Characteristics
2-(4-(Hydroxymethyl)phenoxy)ethanol is an organic compound distinguished by a phenoxyethanol backbone with a hydroxymethyl group substituted at the para-position of the phenyl ring.[1] This unique arrangement of a primary aliphatic alcohol, a primary benzylic alcohol, and an aryl ether linkage within a single molecule imparts a distinct set of physicochemical properties and a versatile reactivity profile.
The presence of two hydroxyl groups with different chemical environments—one benzylic and one aliphatic—is the most significant structural feature.[2] The phenolic hydroxyl group of a precursor like 4-hydroxybenzyl alcohol is more acidic than the benzylic alcohol, a crucial factor influencing regioselectivity in synthesis.[3][4] This bifunctionality allows the molecule to serve as a valuable intermediate, cross-linking agent, or monomer in the synthesis of complex polymers like polyurethanes and polyesters.[2]
Chemical Structure Diagram
Caption: Chemical structure of 2-(4-(Hydroxymethyl)phenoxy)ethanol.
Physicochemical Properties
The physical and chemical properties of 2-(4-(Hydroxymethyl)phenoxy)ethanol are dictated by its molecular structure, particularly the two hydroxyl groups and the aryl ether bond. These features enable strong intermolecular hydrogen bonding, resulting in a high boiling point and moderate water solubility.
| Property | Value | Source |
| CAS Number | 102196-18-9 | [1][2][5] |
| Molecular Formula | C₉H₁₂O₃ | [1][2][5] |
| Molecular Weight | 168.19 g/mol | [1][2] |
| Boiling Point | 341.2 ± 22.0 °C (at 760 mmHg) | [1][5] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 160.2 ± 22.3 °C | [1] |
| LogP (Partition Coeff.) | -0.03 | [1] |
The negative LogP value suggests a slightly hydrophilic nature, consistent with the presence of two hydroxyl groups capable of forming hydrogen bonds with water.[1]
Synthesis Pathway: Selective Etherification
The synthesis of 2-(4-(Hydroxymethyl)phenoxy)ethanol presents a classic challenge in regioselectivity due to the two nucleophilic hydroxyl groups in its common precursor, 4-hydroxybenzyl alcohol.[3] The Williamson ether synthesis is the most direct and widely employed method.[6][7][8] The key to a successful synthesis is the selective etherification of the more acidic phenolic hydroxyl group over the benzylic alcohol.
This selectivity is achieved by using a base that is strong enough to deprotonate the phenol (pKa ≈ 10) but not the benzylic alcohol (pKa ≈ 16). Mild bases such as potassium carbonate (K₂CO₃) are ideal for this purpose.[6] The reaction proceeds via an Sₙ2 mechanism, where the resulting phenoxide ion acts as a nucleophile, attacking a primary alkyl halide like 2-chloroethanol.[8] Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are preferred to facilitate the Sₙ2 reaction.[4][6]
Synthetic Workflow Diagram
Caption: Workflow for Williamson ether synthesis of the target compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a representative procedure for the synthesis of 2-(4-(Hydroxymethyl)phenoxy)ethanol.
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Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-hydroxybenzyl alcohol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add dry acetonitrile to the flask to create a suspension (approx. 0.5 M concentration relative to the alcohol).
-
Reaction Initiation: Begin vigorous stirring and add 2-chloroethanol (1.1 eq) to the suspension.
-
Causality Insight: Using a slight excess of the alkylating agent ensures the complete consumption of the starting phenoxide. Potassium carbonate serves as the base, selectively deprotonating the phenolic hydroxyl.
-
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 4-hydroxybenzyl alcohol spot is consumed (typically 4-8 hours).
-
Reaction Quench and Workup: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (K₂CO₃ and KCl).
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Purification: Purify the crude material by silica gel column chromatography.[3] A gradient elution system, typically starting with hexane/ethyl acetate (e.g., 4:1) and gradually increasing the polarity to pure ethyl acetate, is effective for separating the product from unreacted starting material and byproducts.
-
Characterization: Combine the product-containing fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum. Characterize the pure compound by NMR, IR, and mass spectrometry.
Spectroscopic and Analytical Profile
Definitive structural confirmation relies on a combination of spectroscopic techniques. While a publicly available, complete experimental dataset is sparse, the expected spectral characteristics can be reliably predicted based on the known effects of its constituent functional groups.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (ortho to -OCH₂-) | 6.90 - 7.00 | Doublet | 2H |
| Ar-H (ortho to -CH₂OH) | 7.25 - 7.35 | Doublet | 2H |
| Ar-CH₂-OH | 4.60 - 4.70 | Singlet | 2H |
| Ar-O-CH₂-CH₂-OH | 4.05 - 4.15 | Triplet | 2H |
| Ar-O-CH₂-CH₂-OH | 3.90 - 4.00 | Triplet | 2H |
| Aliphatic -OH | ~2.0 (variable) | Broad Singlet | 1H |
| Benzylic -OH | ~1.9 (variable) | Broad Singlet | 1H |
Note: The hydroxyl (-OH) proton signals are exchangeable with D₂O and their chemical shifts can vary significantly based on solvent, concentration, and temperature.
¹³C NMR Spectroscopy (Predicted)
The molecule possesses 9 carbon atoms, but due to symmetry in the para-substituted benzene ring, 7 distinct signals are expected in the ¹³C NMR spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ar-C -OCH₂ | 158.0 - 159.0 |
| Ar-C -CH₂OH | 135.0 - 136.0 |
| Ar-C H (ortho to -CH₂OH) | 128.0 - 129.0 |
| Ar-C H (ortho to -OCH₂-) | 114.5 - 115.5 |
| Ar-O-C H₂-CH₂-OH | 68.5 - 69.5 |
| Ar-C H₂-OH | 64.0 - 65.0 |
| Ar-O-CH₂-C H₂-OH | 61.0 - 62.0 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the hydroxyl, ether, and aromatic functionalities.
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H Stretch | 3500 - 3200 | Strong, very broad (due to two H-bonding -OH groups)[9] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Sharp, medium |
| C=C Stretch (Aromatic) | 1610, 1510 | Strong to medium, sharp |
| C-O Stretch (Aryl Ether) | 1260 - 1200 | Strong, sharp |
| C-O Stretch (Alcohols) | 1080 - 1030 | Strong, sharp |
Mass Spectrometry (MS)
Under electron ionization (EI), the molecule is expected to fragment via characteristic pathways, including alpha-cleavage at the hydroxyl and ether groups.
-
Molecular Ion (M⁺): Expected at m/z = 168.
-
Key Fragments:
-
Loss of water (H₂O): m/z = 150
-
Loss of the terminal hydroxyethyl group (•CH₂CH₂OH): m/z = 123
-
Benzylic cleavage (loss of •OH): m/z = 151
-
A prominent peak corresponding to the hydroxytropylium ion or related structures from the benzyl moiety: m/z = 107
-
Phenoxy-related fragments, similar to those seen for 2-phenoxyethanol.[10][11]
-
Reactivity and Applications
The primary value of 2-(4-(Hydroxymethyl)phenoxy)ethanol in research and development lies in its bifunctional nature. The two primary hydroxyl groups can be selectively reacted or used in combination for polymerization and derivatization.
-
Polymer Synthesis: It can act as a diol monomer in condensation polymerizations with diisocyanates to form polyurethanes or with diacids/diacyl chlorides to form polyesters. The rigid aromatic core contributes to thermal stability, while the ether linkage provides flexibility.[2]
-
Intermediate for Synthesis: The hydroxyl groups are sites for further functionalization. For instance, they can be converted to leaving groups (e.g., tosylates) for nucleophilic substitution, oxidized to aldehydes or carboxylic acids, or esterified to produce derivatives with potential biological activity.[2][12]
-
Drug Development: The phenoxyethanol scaffold is found in various biologically active molecules. This compound serves as a key starting material for synthesizing more complex drug candidates.
References
- 1. 2-(4-(Hydroxymethyl)phenoxy)ethanol (102196-18-9) for sale [vulcanchem.com]
- 2. 2-(4-(Hydroxymethyl)phenoxy)ethanol|102196-18-9 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-(4-(hydroxyMethyl)phenoxy)ethanol | 102196-18-9 [amp.chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ethanol, 2-phenoxy- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01972J [pubs.rsc.org]
